

Structural Analysis of (S)-4-Aminovaleric Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-4-Aminovaleric acid

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Abstract

(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a non-proteinogenic γ -amino acid.[1][2] Its structure, featuring a chiral center and both acidic and basic functional groups, makes it a valuable building block in pharmaceutical and peptide chemistry.[3] A thorough understanding of its three-dimensional structure and spectroscopic properties is critical for its application in drug design, synthesis, and quality control. This technical guide provides a comprehensive overview of the structural analysis of **(S)-4-Aminovaleric acid**, detailing the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and data interpretation frameworks.

Introduction

(S)-4-Aminovaleric acid (Figure 1) is a chiral molecule with the chemical formula $C_5H_{11}NO_2$ and a molecular weight of 117.15 g/mol.[2] Its structure consists of a five-carbon pentanoic acid backbone with an amino group at the chiral C4 position. The presence of a carboxylic acid group and an amino group allows it to exist as a zwitterion under physiological conditions. The precise characterization of its atomic arrangement, connectivity, and dynamic behavior in solution is paramount for understanding its biological activity and chemical reactivity. This guide outlines the primary analytical techniques employed for its complete structural elucidation.

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Workflow for the structural analysis of **(S)-4-Aminovaleric acid**.

X-ray Crystallography

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Data Presentation

As of the date of this document, a publicly available crystal structure for **(S)-4-Aminovaleric acid** has not been deposited in the Cambridge Structural Database (CSD). [4][5] Therefore, experimental crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available. The data table below is presented as a template for when such data becomes available.

| Parameter | Value |
|--------------------------|--|
| Chemical Formula | C ₅ H ₁₁ NO ₂ |
| Molecular Weight | 117.15 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (Å ³) | To be determined |
| Z (molecules/cell) | To be determined |
| Density (calc) | To be determined |
| R-factor | To be determined |
| CCDC Deposition No. | To be determined |

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals of **(S)-4-Aminovaleric acid** are required. Due to its high solubility in water, slow evaporation of an aqueous or water/ethanol solution at room temperature is a primary method. Vapor diffusion with a more volatile anti-solvent (e.g., acetone or isopropanol) can also be attempted.
- **Crystal Selection and Mounting:** A suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects is selected under a microscope. It is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.5418 \text{ \AA}$) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Processing:** The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for experimental factors (e.g., Lorentz and polarization effects). The unit cell parameters and space group are determined from the diffraction pattern.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, adjusting atomic coordinates and thermal displacement parameters to minimize the difference between observed and calculated structure factors, ultimately yielding the final, detailed 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.

Data Presentation

Experimentally determined NMR data for **(S)-4-Aminovaleric acid** is not widely published. The following tables present predicted chemical shifts based on computational models and data from structurally similar compounds. [6] The actual experimental values may vary depending on the solvent, pH, and temperature. [7] Table 1: Predicted ^1H NMR Data (D_2O , 500 MHz)

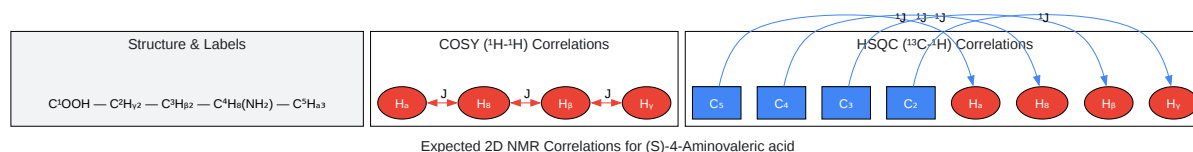
| Position | Label | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration |
|----------|----------------------------------|--------------------------|--------------|-----------------|-------------|
| 5 | H _a | 1.25 | Doublet | ~7.0 | 3H |
| 3 | H _{β} | 1.80 - 1.95 | Multiplet | - | 2H |
| 2 | H _{γ} | 2.35 | Triplet | ~7.5 | 2H |
| 4 | H _{δ} | 3.20 - 3.35 | Multiplet | - | 1H |

Table 2: Predicted ^{13}C NMR Data (D_2O , 125 MHz)

| Position | Label | Predicted δ (ppm) |
|----------|----------------|--------------------------|
| 5 | C ₅ | 18.5 |
| 3 | C ₃ | 32.0 |
| 2 | C ₂ | 33.5 |
| 4 | C ₄ | 48.0 |
| 1 | C ₁ | 181.0 |

2D NMR Correlations

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming atomic connectivity.



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Expected ^1H - ^1H COSY and ^{13}C - ^1H HSQC correlations for the molecule.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(S)-4-Aminovaleric acid** in ~0.6 mL of a deuterated solvent. Deuterium oxide (D_2O) is a suitable solvent due to the molecule's polarity. A small amount of a chemical shift reference, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), can be added.
- 1D ^1H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
 - Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of at least 5 times the longest T_1 relaxation time (typically 2-5 seconds for small molecules) to ensure quantitative accuracy. The solvent signal (HDO) is typically suppressed using a presaturation sequence.
- 1D ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH_2 , and CH_3 groups.
- 2D NMR Acquisition (COSY & HSQC):
 - COSY: Acquire a gradient-selected COSY experiment to establish proton-proton coupling networks. This will show correlations between H_γ , H_β , H_δ , and H_α .
 - HSQC: Acquire a gradient-selected HSQC experiment to determine one-bond carbon-proton correlations. This will link each proton signal to its directly attached carbon atom ($\text{C}_2\text{-H}_\gamma$, $\text{C}_3\text{-H}_\beta$, $\text{C}_4\text{-H}_\delta$, $\text{C}_5\text{-H}_\alpha$).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

The following table lists the expected characteristic IR absorption bands for **(S)-4-Aminovaleric acid** based on its functional groups. Data for the related 5-Aminovaleric acid shows characteristic peaks in these regions. [8] Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Intensity |
|--------------------------------|-------------------------------|---|-----------|
| 3400 - 2400 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad |
| 3200 - 2800 | N-H stretch (zwitterion) | Ammonium (-NH ₃ ⁺) | Broad |
| 2960 - 2850 | C-H stretch (aliphatic) | Alkyl Chain | Medium |
| ~1710 | C=O stretch (non-ionic) | Carboxylic Acid | Strong |
| ~1640 | N-H bend (asymmetric) | Ammonium (-NH ₃ ⁺) | Medium |
| ~1550 | C=O stretch (carboxylate) | Carboxylate (-COO ⁻) | Strong |
| ~1400 | C-O-H bend | Carboxylic Acid | Medium |

Experimental Protocol: Fourier-Transform IR (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of dry **(S)-4-Aminovaleric acid** with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (several tons) to form a thin, transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FT-IR spectrometer and run a background scan. This is necessary to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the KBr matrix.

- **Sample Spectrum:** Place the KBr pellet containing the sample into the sample holder in the spectrometer.
- **Data Acquisition:** Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Data Presentation

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |
|---|------------------|------------------|
| $[M+H]^+$ ($\text{C}_5\text{H}_{12}\text{NO}_2^+$) | 118.0863 | To be determined |
| $[M-H]^-$ ($\text{C}_5\text{H}_{10}\text{NO}_2^-$) | 116.0717 | To be determined |
| $[M+\text{Na}]^+$ ($\text{C}_5\text{H}_{11}\text{NO}_2\text{Na}^+$) | 140.0682 | To be determined |

Expected Fragmentation: In tandem MS (MS/MS), the protonated molecule $[M+H]^+$ (m/z 118.1) would likely show characteristic losses:

- Loss of H_2O (-18 Da): Fragment at m/z ~100.1
- Loss of HCOOH (-46 Da): Fragment at m/z ~72.1
- Cleavage adjacent to the amine group.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **(S)-4-Aminovaleric acid** (~10-100 μM) in a suitable solvent system, such as 50:50 water/methanol or 50:50 water/acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
- **Infusion and Ionization:** The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
- **Mass Analysis (Full Scan):** The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). A full scan is performed to detect the parent ions, such as $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$, and confirm the molecular weight. High-resolution analysis provides the exact mass, allowing for the determination of the elemental formula.
- **Tandem MS (MS/MS):** To obtain structural information, an MS/MS experiment is performed. The parent ion of interest (e.g., m/z 118.1) is isolated in the mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass-analyzed. This fragmentation pattern provides clues about the molecule's structure.

Conclusion

The structural elucidation of **(S)-4-Aminovaleric acid** requires a synergistic application of multiple analytical techniques. While mass spectrometry confirms the molecular formula and IR spectroscopy identifies key functional groups, NMR spectroscopy provides the definitive solution-state structure by mapping the complete atomic connectivity. Although experimental crystallographic data is not currently available, X-ray diffraction remains the gold standard for determining the solid-state conformation. The protocols and expected data presented in this guide provide a robust framework for the comprehensive structural characterization of **(S)-4-Aminovaleric acid** and related small molecules, which is essential for advancing their application in scientific research and development.

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